Cas no 16568-02-8 (Gyromitrin)

Gyromitrin structure
Product Name:Gyromitrin
CAS No:16568-02-8
Molecular Formula:C4H8N2O
Molecular Weight:100.11912
CID:159026
PubChem ID:9548611
Gyromitrin Properties
Names and Identifiers
-
- Hydrazinecarboxaldehyde,2-ethylidene-1-methyl-
- Gyromitrin
- N-[(E)-ethylideneamino]-N-methylformamide
- 2-Aethyliden-1-formyl-1-methylhydrazin
- Acetaldehyde methylformylhydrazone
- Acetaldehyde N-methylformylhydrazone
- Acetaldehyde N-methyl-N-formylhydrazone
- Acetaldehyde, N-formyl-N-methylhydrazone
- CCRIS 5705
- Ethylidene gyromitrin
- Formic acid, 2-ethylidene-1-methylhydrazide
- Formic acid, ethylidenemethylhydrazide
- Hydrazinecarboxaldehyde, ethylidenemethyl-
- ETHYLENEGYROMITRIN
- METHYLFORMYLHYDRAZONE
- ACETALDEHYDEMETHYLFORMYLHYDRAZONE
- FORMICACID,ETHYLIDENEMETHYLHYDRAZIDE
- ACETALDEHYDE-N-METHYL-N-FORMYLHYDRAZONE
- 2-Ethylidene-1-methyl-1-hydrazinecarbaldehyde
- 61748-21-8
- N'-ethylidene-N-methylformic hydrazide
- Formic acid, N'-ethylidene-N-methyl-hydrazide
- Cetaldehyde methylformylhydrazone
- N'-[(1E)-ethylidene]-N-methylformic hydrazide
- SCHEMBL2932999
- CCG-214846
- NSC-240877
- Hydrazine carboxaldehyde, ethylidenemethyl-
- Acetylaldehyde-N-methyl-N-formylhydrazone
- IMAGWKUTFZRWSB-HWKANZROSA-N
- WLN: VHN1&NU2
- N'-[(1E)-Ethylidene]-N-methylformohydrazide
- BRD-K13037776-001-01-2
- 16568-02-8
- Acetaldehyde-N-formyl-N-methylhydrazone
- UNII-S9J72G0T46
- C08305
- HSDB 3489
- N'-ethylidene-N-methylformohydrazide
- formic acid 2-ethylidene-1-methylhydrazide
- DTXSID50872971
- S9J72G0T46
- NSC240877
- Acetaldehyde N-formyl-N-methylhydrazone
- AKOS006279315
- BRN 1922396
- N-Methyl-N-formyl hydrazone of acetaldehyde
- Acetaldehyde formylmethylhydrazone
- GYROMITRIN [IARC]
- Hydrazine carboxyaldehyde, ethylidenemethyl-
- GYROMITRIN [HSDB]
- CHEBI:5583
- N'-[(E)-Ethylidene]-N-methylformic hydrazide #
- N-(ethylideneamino)-N-methylformamide
- Hydrazinecarboxaldehyde, ethylidenemethyl-, (E)-
- N-Methyl-N-formylhydrazone acetaldehyde
- NSC 240877
-
- InChIKey: IMAGWKUTFZRWSB-HWKANZROSA-N
- Inchi: InChI=1S/C4H8N2O/c1-3-5-6(2)4-7/h3-4H,1-2H3/b5-3+
- SMILES: C(=N/N(C)C=O)\C
Computed Properties
- Exact Mass: 100.06374
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 1
- Monoisotopic Mass: 100.063662883g/mol
- Heavy Atom Count: 7
- Complexity: 79.8
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: -0.3
- Topological Polar Surface Area: 32.7Ų
Experimental Properties
- LogP: 0.71620
- PSA: 32.67
- Refractive Index: 1.4880 (estimate)
- Boiling Point: 187.56°C (rough estimate)
- Density: 1.1275 (rough estimate)
Gyromitrin Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF14304-100mg |
gyromitrin |
16568-02-8 | 100mg |
$345.00 | 2024-04-20 | ||
TRC | G931900-100mg |
Gyromitrin |
16568-02-8 | 100mg |
$ 230.00 | 2023-09-07 |
Gyromitrin Related Literature
-
Peter Spiteller Nat. Prod. Rep. 2015 32 971
-
Seulah Lee,Jae Sik Yu,Seoung Rak Lee,Ki Hyun Kim Nat. Prod. Rep. 2022 39 512
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